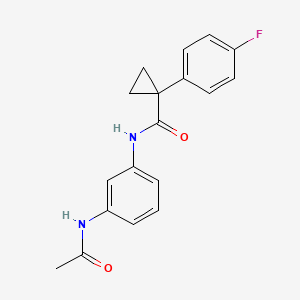

N-(3-acetamidophenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide

Description

N-(3-acetamidophenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a cyclopropane-based carboxamide derivative characterized by a 4-fluorophenyl group attached to the cyclopropane ring and a 3-acetamidophenyl substituent on the amide nitrogen.

Properties

IUPAC Name |

N-(3-acetamidophenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O2/c1-12(22)20-15-3-2-4-16(11-15)21-17(23)18(9-10-18)13-5-7-14(19)8-6-13/h2-8,11H,9-10H2,1H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQFGDRCCHKSDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C2(CC2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidophenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide typically involves the following steps:

Formation of the cyclopropane ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.

Introduction of the acetamido group: This step involves the acylation of an aniline derivative with acetic anhydride or acetyl chloride.

Coupling of the fluorophenyl group: This can be done through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative and a halogenated cyclopropane.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the acetamido group, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions could target the carbonyl group of the carboxamide, potentially converting it to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typical.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

N-(3-acetamidophenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide may have various applications in scientific research, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological pathways.

Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide would depend on its specific biological target. Generally, compounds of this type may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Comparative Analysis of Cyclopropane-Carboxamide Derivatives

Key Observations:

- Synthetic Efficiency : Analogs such as F41 and F42 achieve yields >70%, suggesting robust synthetic routes. The target compound’s absence of yield data in the evidence limits direct comparison, but its synthesis may require optimized conditions for the acetamido group.

- Physical State : Most analogs are solids with melting points >150°C, whereas the compound is an oil, indicating that substituents significantly influence crystallinity.

Functional Group Impact on Properties

- Amide Variations : The 3-acetamidophenyl group introduces an additional hydrogen-bonding site compared to simpler amides (e.g., F39’s cyclohexyl or F40’s p-tolyl), which could improve target engagement in biological systems.

Pharmacological Considerations

While highlights antimicrobial activity for analogs like F44 (thiazol-2-yl substituent), the target compound’s 3-acetamidophenyl group may confer distinct activity profiles. Para-fluorophenyl-containing opioids in (e.g., para-fluorofentanyl) share structural motifs but differ in scaffold and application, underscoring the importance of core structure in determining function.

Biological Activity

N-(3-acetamidophenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and its implications in therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 373.42 g/mol. Its structure features a cyclopropane ring, an acetamidophenyl group, and a fluorinated phenyl moiety, which contribute to its pharmacological properties.

Research indicates that the introduction of fluorine in compounds can significantly enhance their biological activity by increasing lipophilicity and modulating interactions with biological targets. Specifically, fluorinated derivatives have shown improved potency against histone deacetylases (HDACs), which are crucial in regulating gene expression and are implicated in cancer progression .

Efficacy Studies

- HDAC Inhibition : The compound has been evaluated for its ability to inhibit HDACs, particularly isoenzymes HDAC1-3. Studies suggest that the presence of the 4-fluorophenyl group enhances inhibitory activity compared to non-fluorinated analogs .

- Anticancer Activity : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity. For example, one study reported IC50 values as low as 0.88 μM for fluorinated derivatives against specific cancer cells .

- Selectivity : The compound exhibits selectivity towards cancer cells over normal cells, which is a desirable trait for anticancer agents. This selectivity was highlighted by comparing the IC50 values for cancerous versus normal intestinal epithelial cells .

Case Studies

- Case Study 1 : A recent investigation into the compound's effects on colon cancer cells revealed that it induced apoptosis more effectively than traditional therapies, suggesting a promising avenue for treatment .

- Case Study 2 : Another study assessed the compound's interaction with DNA and found that it could bind effectively, leading to potential applications in gene regulation therapies .

Table 1: Summary of Biological Activities

| Activity Type | Target | IC50 (μM) | Reference |

|---|---|---|---|

| HDAC Inhibition | HDAC1-3 | 0.88 | |

| Anticancer Activity | Colon Cancer Cells | 0.57 | |

| Selectivity | Normal Intestinal Cells | 18.38 |

Table 2: Comparative Analysis of Fluorinated vs Non-Fluorinated Compounds

Q & A

Q. Validation :

- Purity : HPLC (C18 column, acetonitrile/water mobile phase) with ≥95% purity threshold.

- Structural Confirmation : ¹H/¹³C NMR (compare with predicted shifts from DFT calculations) and HRMS .

Advanced: How can researchers address challenges in stabilizing the cyclopropane ring during synthesis?

Methodological Answer:

Cyclopropane rings are strain-sensitive. Strategies include:

- Low-Temperature Synthesis : Conduct reactions below 0°C to minimize ring-opening side reactions .

- Steric Protection : Introduce electron-withdrawing groups (e.g., fluorophenyl in this compound) to reduce ring strain .

- In Situ Characterization : Monitor reaction progress via FT-IR to detect carbonyl intermediates (peaks ~1700 cm⁻¹) and adjust conditions dynamically .

Q. Table 1: Stabilization Techniques

| Technique | Application Example | Reference |

|---|---|---|

| Cryogenic conditions | Cyclopropanation at -20°C | |

| Electron-withdrawing groups | 4-Fluorophenyl substitution | |

| FT-IR monitoring | Detecting carbonyl intermediates |

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H NMR (DMSO-d₆) to confirm acetamido (-NHCOCH₃, δ ~2.0 ppm) and cyclopropane protons (δ ~1.5–2.5 ppm). ¹³C NMR for carbonyl (C=O, δ ~165–170 ppm) .

- X-ray Crystallography : Resolve cyclopropane geometry (bond angles ~60°) and intermolecular interactions (e.g., hydrogen bonds involving the acetamido group) .

- Mass Spectrometry : HRMS (ESI+) to verify molecular ion [M+H]⁺ and rule out byproducts.

Advanced: How can conflicting crystallographic and NMR data be resolved for this compound?

Methodological Answer:

Discrepancies may arise from:

- Dynamic Effects in Solution : Cyclopropane ring puckering observed in NMR but not in static X-ray structures. Use variable-temperature NMR (VT-NMR) to study conformational exchange .

- Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) may yield varying unit cell parameters. Compare with computational models (Density Functional Theory) .

Q. Table 2: Crystallographic vs. NMR Data

| Parameter | X-ray (Solid State) | NMR (Solution) |

|---|---|---|

| Cyclopropane C-C bond length | 1.51–1.54 Å | Inferred via J-coupling |

| Dihedral angles | Fixed by crystal packing | Dynamic averaging |

Basic: What in vitro assays are suitable for preliminary biological evaluation?

Methodological Answer:

- Enzyme Inhibition : Screen against kinases or proteases (e.g., fluorescence-based assays) using 10 µM–1 mM concentration ranges.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Solubility : Use shake-flask method (PBS, pH 7.4) to assess bioavailability.

Advanced: How can target engagement studies be designed to validate mechanistic hypotheses?

Methodological Answer:

- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound to its target protein, followed by LC-MS/MS identification .

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry for purified targets.

- SAR Analysis : Synthesize analogs (e.g., fluorophenyl → chlorophenyl) to correlate structural changes with activity .

Basic: What strategies improve metabolic stability in preclinical studies?

Methodological Answer:

- Liver Microsome Assays : Incubate with human liver microsomes (HLM) to identify metabolic hotspots (e.g., acetamido hydrolysis). Use LC-MS to track parent compound depletion .

- Stabilizing Modifications : Replace labile groups (e.g., methyl substitution on the acetamido phenyl ring) .

Advanced: How can computational methods guide the optimization of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., kinases). Validate with MD simulations (NAMD, 100 ns) to assess stability .

- QSAR Modeling : Train models on analog datasets to predict logP, pKa, and bioavailability .

Basic: What are the key considerations for scaling up synthesis without compromising yield?

Methodological Answer:

- Process Optimization : Replace column chromatography with recrystallization for large batches.

- Flow Chemistry : Use microreactors for cyclopropanation to enhance heat/mass transfer .

Advanced: How can researchers reconcile discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.